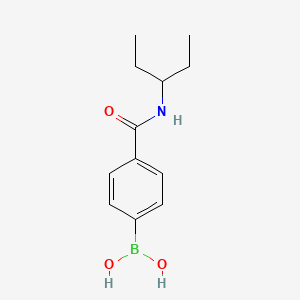

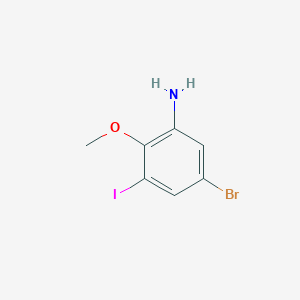

1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various pyrazole derivatives, their synthesis, structural characterization, and potential applications, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, as seen in the preparation of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, which are synthesized via acylation and alkylation reactions . Another method described is the 3+2 annulation method, which is used to synthesize substituted pyrazoles directly . Additionally, heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates has been employed to prepare N-substituted pyrazole carboxamide derivatives . These methods highlight the versatility of synthetic approaches for creating pyrazole-based compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For instance, the structure of a novel pyrazole derivative was confirmed, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Similarly, the crystal structure of another pyrazole derivative was determined, belonging to the monoclinic space group with specific cell parameters . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including cyclocondensation, diazotization, and coupling reactions . The reactivity of these compounds is influenced by their molecular structure, with certain functional groups facilitating specific types of reactions. For example, the presence of amino groups can lead to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles upon reaction with appropriate reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using a range of spectroscopic and analytical techniques. NMR, mass spectra, FT-IR, UV–Visible, and thermo-gravimetric analysis are commonly used to characterize these compounds . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare the electronic structure and properties of the molecules . These analyses provide valuable information on the stability, electronic transitions, and intermolecular interactions of pyrazole derivatives.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Cytotoxicity Assessment : Research has synthesized and characterized derivatives of 1H-pyrazole carboxamides, examining their cytotoxic activity against specific cell lines. For instance, derivatives like 5-amino-N-aryl-1H-pyrazoles have been evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives have been synthesized, with some showing significant anticancer and anti-inflammatory activities. This suggests the chemical's potential in developing new therapeutic agents targeting specific cancer types and inflammation (Rahmouni et al., 2016).

Nematocidal and Fungicidal Activities : Studies have also explored the fungicidal and nematocidal activities of pyrazole carboxamide derivatives, with some compounds exhibiting significant activity against M. incognita, highlighting their potential in agricultural applications (Zhao et al., 2017).

Materials Science and Corrosion Inhibition

Corrosion Inhibition for Mild Steel : Pyranpyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. Such studies show the compound's derivatives offering high efficiency in corrosion protection, which is crucial for extending the lifespan of metal-based structures and components (Dohare et al., 2017).

Coordination Polymers for Luminescence : The synthesis of coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has shown the structural diversity and luminescence properties of these materials. These findings open the door for the compound's derivatives to be used in luminescence-based applications and materials science (Cheng et al., 2017).

Propriétés

IUPAC Name |

2-ethyl-5-methyl-N-(4-methylsulfanylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-17-13(9-10(2)16-17)14(18)15-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLWKSBWYODOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)